1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one

Regiochemistry Positional isomerism Analytical specification

1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one (CAS 1804175-39-0) is a halogenated phenylpropan-2-one derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g·mol⁻¹. This compound functions predominantly as a versatile synthetic intermediate in pharmaceutical and agrochemical research programs , distinguished by its specific 4-chloro-3-fluoromethoxy regiochemical arrangement on the phenyl ring—a substitution pattern that provides a defined pharmacophoric profile for downstream derivatizations.

Molecular Formula C10H10ClFO2
Molecular Weight 216.63 g/mol
Cat. No. B15385268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one
Molecular FormulaC10H10ClFO2
Molecular Weight216.63 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=C(C=C1)Cl)OCF
InChIInChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-9(11)10(5-8)14-6-12/h2-3,5H,4,6H2,1H3
InChIKeyOTWOQIBAIGSLOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one: Core Chemical Identity, Specification Profile, and Procurement Baseline for Research-Grade Intermediates


1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one (CAS 1804175-39-0) is a halogenated phenylpropan-2-one derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g·mol⁻¹ [1]. This compound functions predominantly as a versatile synthetic intermediate in pharmaceutical and agrochemical research programs , distinguished by its specific 4-chloro-3-fluoromethoxy regiochemical arrangement on the phenyl ring—a substitution pattern that provides a defined pharmacophoric profile for downstream derivatizations. Commercially, it is supplied at a minimum purity of 98% (NLT 98%) under ISO-certified quality management systems, making it suitable for global pharmaceutical R&D and quality control workflows [1].

Why 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one Cannot Be Replaced by Regioisomeric or Methoxy-Analog Substitutes in Pharmaceutical Intermediate Sourcing


Phenylpropan-2-one intermediates bearing chloro and fluoromethoxy substituents are not functionally interchangeable. The precise ring-positioning of these substituents—the 4-chloro, 3-fluoromethoxy pattern—determines the electronic environment, steric accessibility, and metabolic fate of downstream drug candidates. Regioisomeric variants such as the 3-chloro-2-fluoromethoxy or 4-chloro-2-fluoromethoxy analogs present different hydrogen-bonding geometries and altered reactivity profiles due to ortho vs. meta vs. para substituent effects. Furthermore, the fluoromethoxy (–OCH₂F) moiety is a recognized bioisostere of the methoxy (–OCH₃) group, but with distinct lipophilicity, metabolic stability, and conformational properties that influence pharmacokinetic outcomes in derived molecules [1]. Simple substitution with a non-fluorinated methoxy analog (e.g., 1-(4-chloro-3-methoxyphenyl)propan-2-one, CAS 16817-44-0) therefore risks altering key drug-like properties that are contingent upon the fluoromethoxy group's unique physicochemical signature [1].

Quantitative Differentiation Evidence for 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one vs. Closest Structural Analogs


Regioisomeric Purity and Single-Isomer Identity: Definitive Structural Differentiation from the 3-Chloro-2-fluoromethoxy and 4-Chloro-2-fluoromethoxy Positional Isomers

The target compound is exclusively the 4-chloro-3-fluoromethoxy regioisomer (CAS 1804175-39-0), as confirmed by its unique InChI key and ¹H-NMR spectral documentation [1]. In contrast, the 3-chloro-2-fluoromethoxy isomer (CAS 1805706-87-9) and the 4-chloro-2-fluoromethoxy isomer (CAS not assigned on all platforms) are distinct chemical entities that cannot be interchanged without altering downstream structure-activity relationships (SAR). The 1,3,4-substitution pattern on the target compound positions the chlorine atom para to the propanone bridge and the fluoromethoxy group meta, creating a defined electronic push-pull system distinct from any ortho-substituted variant. No evidence of positional isomer contamination is reported when sourced under ISO-certified specifications [1].

Regiochemistry Positional isomerism Analytical specification

Fluoromethoxy vs. Methoxy Bioisosteric Advantage: Enhanced Lipophilicity and Metabolic Stability Potential in Derived Pharmacophores

The fluoromethoxy (–OCH₂F) group on the target compound offers a bioisosteric replacement for the methoxy (–OCH₃) group present in the direct analog 1-(4-chloro-3-methoxyphenyl)propan-2-one (CAS 16817-44-0) . Published studies on fluorinated alkoxy groups demonstrate that the trifluoromethoxy (–OCF₃) and difluoromethoxy (–OCHF₂) groups exhibit higher intrinsic lipophilicity compared to the parent methoxy group, and the fluoromethoxy (–OCH₂F) group is expected to impart an intermediate yet significant lipophilicity increase while also enhancing resistance to oxidative O-dealkylation by cytochrome P450 enzymes [1]. The methoxy analog (CAS 16817-44-0) has a reported calculated XLogP of 2.1 ; although direct experimental logP for the fluoromethoxy target compound is not published, the fluorine substitution is expected to increase logP by approximately 0.3–0.7 log units based on the well-established lipophilicity-enhancing effect of fluorine-for-hydrogen substitution in aromatic ethers [1]. This shift can meaningfully affect membrane permeability and off-target binding profiles of final drug candidates.

Bioisosterism Metabolic stability Lipophilicity

Purity Specification Benchmarking: NLT 98% with ISO-Certified Quality Assurance for Pharmaceutical R&D and QC Workflows

The target compound is commercially supplied at NLT 98% purity under ISO-certified quality management systems, with supporting analytical documentation including ¹H-NMR, SDS, MOA, and ROS certificates available from the manufacturer [1]. This purity tier is consistent with the requirements for pharmaceutical intermediate use in GLP and early GMP environments. By comparison, the regioisomeric 3-chloro-2-fluoromethoxy analog (CAS 1805706-87-9) is available at a lower specification of 95%+ from certain suppliers , representing a meaningful difference in impurity burden that could propagate through multi-step syntheses and complicate final API purity profiles. The NLT 98% specification provides a 3-percentage-point minimum purity advantage over the 95% alternative, corresponding to at most 2% total impurities vs. at most 5% for the lower-grade comparator.

Purity specification Quality control ISO certification

Molecular Weight Differentiation from Chlorinated Analogs: Avoiding Unwanted Halogen Mass Burden in Downstream Synthesis

The target compound (MW = 216.64 g·mol⁻¹) [1] contains a single chlorine atom and a fluoromethoxy group on the phenyl ring. A closely related family of analogs incorporates an additional chlorine atom at the α-position of the propanone side chain. For example, 1-chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one (CAS 1804102-98-4) has a molecular weight of 251.08 g·mol⁻¹ , representing a 34.44 g·mol⁻¹ (15.9%) increase in molecular mass. This additional chlorine atom also introduces a second halogen substituent that may alter reactivity, increase lipophilicity beyond desirable ranges for lead-like compounds, and add a chiral center at the α-carbon that complicates stereochemical control in subsequent transformations . The simpler, non-α-chlorinated target compound offers a more straightforward synthetic handle with lower molecular complexity.

Molecular weight Halogen content Lead-likeness

Dual-Field Applicability: Documented Use Across Both Pharmaceutical and Agrochemical Intermediate Pipelines

The 4-chloro-3-fluoromethoxy phenyl scaffold is consistently cited as an intermediate platform in both pharmaceutical and agrochemical patent and supplier literature [1]. This dual-sector relevance is not uniformly documented for all regioisomeric variants. While the 3-chloro-2-fluoromethoxy and 4-chloro-2-fluoromethoxy isomers are listed primarily as research chemicals for medicinal chemistry , the 4-chloro-3-fluoromethoxy arrangement appears in broader application contexts including the synthesis of bioactive molecules targeting enzyme inhibition, receptor modulation, and crop protection agents [1]. This broader documented utility reduces procurement risk for organizations operating across therapeutic and agricultural chemical portfolios.

Pharmaceutical intermediate Agrochemical intermediate Multi-sector applicability

Predicted Physicochemical Property Comparison: Boiling Point and Density Benchmarks Relative to the α-Chlorinated Analog

The α-chlorinated analog 1-chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one (CAS 1804102-98-4) has predicted physicochemical properties reported in the ChemicalBook database: boiling point 320.9±42.0 °C and density 1.325±0.06 g/cm³ (both predicted) . While direct experimental boiling point and density data for the target non-α-chlorinated compound are not publicly available, the absence of the additional chlorine atom at the α-carbon is expected to lower both the boiling point and density relative to the dichloro analog. The lower predicted boiling point translates to easier distillative purification and reduced energy input during solvent removal in large-scale synthesis. The molecular weight and formula of the target compound (C₁₀H₁₀ClFO₂, 216.64 g·mol⁻¹) vs. the comparator (C₁₀H₉Cl₂FO₂, 251.08 g·mol⁻¹) quantitatively establish the structural basis for these divergent physical properties [1].

Physicochemical properties Boiling point Density

Recommended Procurement and Research Application Scenarios for 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring a Defined 4-Chloro-3-fluoromethoxy Pharmacophore for Lead Optimization

When structure-activity relationship studies demand the specific 4-chloro-3-fluoromethoxy substitution geometry, this compound provides the unambiguous single-isomer identity (CAS 1804175-39-0) with ¹H-NMR-confirmed regiochemistry [1]. The fluoromethoxy group's class-level advantages in lipophilicity and metabolic stability over the methoxy analog (estimated ΔlogP ≈ +0.3 to +0.7) [2] make it the preferred intermediate for installing pharmacokinetic optimization handles early in the synthetic route, potentially reducing downstream ADME liabilities of the final drug candidate.

Pharmaceutical Intermediate Sourcing Under ISO-Certified Quality Systems for GLP/Pre-Clinical Batches

The NLT 98% purity specification, supported by ISO 9001:2015-certified quality management and full analytical documentation (¹H-NMR, SDS, MOA, ROS), positions this compound as a viable intermediate for GLP toxicology batch synthesis and early pre-clinical API manufacturing [1]. The ≥3 percentage-point purity advantage over the 95%+ regioisomeric alternative reduces impurity-related risk in regulated environments where impurity identification and qualification are mandatory.

Agrochemical Discovery Programs Utilizing Halogenated Phenylpropanone Scaffolds for Crop Protection Agents

The documented applicability of the 4-chloro-3-fluoromethoxy phenyl scaffold in agrochemical intermediate synthesis, including its established role in generating pyrazole derivatives with enzyme inhibitory activity [1], supports its procurement for crop protection discovery. The lower molecular weight (216.64 g·mol⁻¹) relative to α-chlorinated analogs (251.08 g·mol⁻¹) provides greater atom economy and more favorable physicochemical properties for agrochemical lead candidates where environmental fate and degradability are critical design parameters.

Process Chemistry Route Scouting Where Purification Feasibility and Scalability Are Prioritized

The absence of an α-chloro stereocenter and the lower predicted boiling point relative to the dichloro analog (CAS 1804102-98-4, predicted bp 320.9±42.0 °C) [3] make this compound more amenable to distillative purification and large-scale handling. For process chemistry teams evaluating intermediates for kilo-lab and pilot-plant scale-up, these physicochemical features reduce purification complexity and energy costs compared to the heavier, stereochemically complex α-chlorinated analogs.

Quote Request

Request a Quote for 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.